molecular formula C8H9N3 B1332046 7-methyl-1H-indazol-5-amine CAS No. 844882-18-4

7-methyl-1H-indazol-5-amine

Cat. No. B1332046
CAS RN: 844882-18-4
M. Wt: 147.18 g/mol
InChI Key: GLPNKPFVJHRZDB-UHFFFAOYSA-N
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Description

“7-methyl-1H-indazol-5-amine” is a compound that belongs to the class of indazole derivatives . Indazole derivatives represent one of the most important heterocycles in drug molecules . They have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. In the case of “7-methyl-1H-indazol-5-amine”, there is a methyl group attached to the 7th position and an amine group attached to the 5th position of the indazole nucleus .


Chemical Reactions Analysis

Indazole-containing compounds have been synthesized using various strategies, including transition metal-catalyzed reactions and reductive cyclization reactions . These methods have been used to create a wide variety of indazole derivatives with different functional groups.

Scientific Research Applications

Antiproliferative Activities in Cancer Treatment

The compound 7-methyl-1H-indazol-5-amine, as part of the indazole family, has been studied for its potential in cancer treatment. Specifically, N-phenyl-1H-indazole-1-carboxamides, which may include derivatives of 7-methyl-1H-indazol-5-amine, have shown in vitro antiproliferative activities against a panel of tumor cell lines derived from various clinically isolated cancer types such as leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer .

Synthesis Strategies

Recent synthetic approaches to indazoles have been explored extensively. These strategies include transition metal-catalyzed reactions and reductive cyclization reactions. The compound could be involved in these novel synthetic pathways that contribute to the development of new indazole derivatives .

Bcr-Abl Inhibitors

A series of 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against Bcr-Abl wild type and T315I mutant. This suggests that 7-methyl-1H-indazol-5-amine could be a precursor or a derivative used in the creation of potent Bcr-Abl inhibitors, which are crucial in targeted cancer therapies .

Monoamine Oxidase Inhibitors

Indazole derivatives have been identified as novel inhibitors of monoamine oxidase (MAO) enzymes. These enzymes metabolize neurotransmitter amines in peripheral and central tissues. Inhibitors of MAO enzymes are used in treating neuropsychiatric and neurodegenerative disorders. It’s possible that 7-methyl-1H-indazol-5-amine could serve as a scaffold for developing new MAO inhibitors .

Safety And Hazards

The safety data sheet for “1-METHYL-1H-INDAZOL-5-AMINE” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Indazole derivatives, including “7-methyl-1H-indazol-5-amine”, continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthetic approaches and exploring their potential therapeutic applications.

properties

IUPAC Name

7-methyl-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPNKPFVJHRZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362544
Record name 7-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1H-indazol-5-amine

CAS RN

844882-18-4
Record name 7-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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